
Delgocitinib Drug Substance: A Comprehensive
Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Delgocitinib

Cat. No.: B607049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

the delgocitinib drug substance. Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor that

has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic

dermatitis and chronic hand eczema. A thorough understanding of its physicochemical

characteristics is paramount for formulation development, quality control, and regulatory

submissions.

Chemical Identity and Structure
Delgocitinib is a synthetic small molecule with a complex heterocyclic structure.

IUPAC Name: 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-

diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1]

CAS Number: 1263774-59-9[1]

Molecular Formula: C₁₆H₁₈N₆O[1][2][3]

Molecular Weight: 310.35 g/mol [2][3]

Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of delgocitinib.
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Property Value Reference

Molecular Weight 310.35 g/mol [2][3]

Melting Point

Not publicly available. A

Japanese regulatory report

indicates the melting point has

been determined, but the value

is redacted.[3]

[3]

pKa (Strongest Basic) 6.43 (Predicted) [4]

pKa (Strongest Acidic) 9.14 (Predicted) [4]

LogP
1.29 (ALOGPS), 0.65

(ChemAxon)
[4]

Aqueous Solubility 0.552 mg/mL (Predicted) [4]

Solubility in DMSO ≥ 58 mg/mL

Solubility in Ethanol 6 mg/mL [5]

Solubility in Water 3 mg/mL [5]

Crystal Structure
Delgocitinib has been characterized in its crystalline form. An X-ray crystallographic study of

delgocitinib in complex with JAK3 has been reported.

Crystal System Orthorhombic

Space Group P 2₁ 2₁ 2₁

Unit Cell Dimensions a = 53.782 Å, b = 65.409 Å, c = 83.646 Å

Angles α = 90.00°, β = 90.00°, γ = 90.00°

A patent application also describes various crystalline polymorphs of delgocitinib, designated

as Forms DL1 through DL13, and a hydrochloride salt. These forms were characterized by X-

ray powder diffraction (XRPD).
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Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of

physicochemical properties. The following sections outline the standard experimental protocols

for key parameters.

Melting Point Determination (Differential Scanning
Calorimetry)

Sample Preparation DSC Analysis Data Analysis

Delgocitinib Powder Accurately weigh
2-5 mg of sample Seal in aluminum pan Place sample and

reference pans in DSC
Heat at a constant rate

(e.g., 10 °C/min)
Record heat flow vs.

temperature
Analyze the
thermogram Identify endothermic peak Determine onset temperature

(Melting Point)

Click to download full resolution via product page

Figure 1. Workflow for Melting Point Determination by DSC.

Methodology: The melting point of delgocitinib can be determined using Differential Scanning

Calorimetry (DSC). A small, accurately weighed sample of the drug substance (typically 2-5

mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

The sample and reference pans are placed in the DSC instrument and heated at a constant

rate, for example, 10 °C per minute, under a nitrogen purge. The instrument records the

difference in heat flow required to maintain the sample and reference at the same temperature.

The melting point is determined as the onset temperature of the endothermic peak in the

resulting thermogram.

Solubility Determination (Shake-Flask Method with
HPLC Analysis)
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Sample Preparation Sampling and Analysis

Quantification

Add excess delgocitinib
to solvent

Shake at constant temperature
(e.g., 24-48 h)

Filter the suspension
(e.g., 0.45 µm filter) Dilute the filtrate Analyze by HPLC

Quantify delgocitinib
concentration

Prepare calibration curve
with standards Determine solubility

Click to download full resolution via product page

Figure 2. Workflow for Solubility Determination by Shake-Flask Method.

Methodology: The thermodynamic equilibrium solubility of delgocitinib is determined using the

shake-flask method. An excess amount of the solid drug substance is added to a known

volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container. The

mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25 °C or 37

°C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. After

equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to

remove undissolved solids. The concentration of delgocitinib in the clear filtrate is then

determined by a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection, against a standard calibration curve.

pKa Determination (Potentiometric Titration)

Sample Preparation Titration Data Analysis

Dissolve delgocitinib
in co-solvent/water Adjust initial pH Titrate with standardized

acid or base
Record pH after

each titrant addition Plot pH vs. titrant volume Determine inflection point
(equivalence point)

Calculate pKa from
half-equivalence point

Click to download full resolution via product page

Figure 3. Workflow for pKa Determination by Potentiometric Titration.
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Methodology: The acid dissociation constant (pKa) of delgocitinib can be determined by

potentiometric titration. A known concentration of the drug substance is dissolved in a suitable

solvent system, often a co-solvent mixture (e.g., methanol/water) for compounds with low

aqueous solubility. The solution is then titrated with a standardized solution of a strong acid

(e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously

using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is

determined from the titration curve by identifying the pH at the half-equivalence point, where

half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

Partitioning

Analysis

Calculation

Dissolve delgocitinib in
pre-saturated octanol/water Shake to allow partitioning Separate the two phases

Analyze delgocitinib conc.
in octanol phase (Co)

Analyze delgocitinib conc.
in aqueous phase (Cw)

Calculate P = Co / Cw Calculate LogP = log10(P)

Click to download full resolution via product page

Figure 4. Workflow for LogP Determination by the Shake-Flask Method.

Methodology: The octanol-water partition coefficient (LogP) of delgocitinib is determined using

the shake-flask method. A known amount of delgocitinib is dissolved in a biphasic system of

n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD) that have been

pre-saturated with each other. The mixture is shaken vigorously for a period sufficient to allow

for equilibrium partitioning of the drug between the two phases. After shaking, the mixture is

allowed to stand until the two phases have completely separated. The concentration of

delgocitinib in both the n-octanol and the aqueous phase is then determined using a suitable

analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of

the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the

logarithm (base 10) of this ratio.
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Mechanism of Action: JAK-STAT Signaling Pathway
Inhibition
Delgocitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of

enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-

STAT signaling pathway, which transduces signals from various cytokines and growth factors

involved in inflammation and immune responses. By blocking JAK activity, delgocitinib
prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription

(STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.
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Figure 5. Delgocitinib Inhibition of the JAK-STAT Signaling Pathway.
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This comprehensive physicochemical profile of delgocitinib provides essential data for

researchers and professionals involved in the development and characterization of this

important therapeutic agent. The detailed experimental protocols offer a foundation for

consistent and reliable data generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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